molecular formula C14H21NO3S B1514373 2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane

2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B1514373
M. Wt: 283.39 g/mol
InChI Key: YZYORSOMCYMIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane: has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The spirocyclic structure of 7-oxa-2-azaspiro[3.5]nonane provides unique steric and electronic properties that influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfinic acid
  • 2-Methylbenzenesulfonic acid
  • 7-oxa-2-azaspiro[3.5]nonane

Uniqueness

2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane: is unique due to its combination of a sulfinic acid group with a spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C7H13NO.C7H8O2S/c1-3-9-4-2-7(1)5-8-6-7;1-6-4-2-3-5-7(6)10(8)9/h8H,1-6H2;2-5H,1H3,(H,8,9)

InChI Key

YZYORSOMCYMIFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)O.C1COCCC12CNC2

Origin of Product

United States

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